molecular formula C16H10BrNO3 B2965979 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione CAS No. 1638273-90-1

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione

Cat. No.: B2965979
CAS No.: 1638273-90-1
M. Wt: 344.164
InChI Key: XEDZYGIZIABTGX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core with a bromoanilino substituent, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione typically involves the condensation of 4-bromoaniline with a suitable chromene derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(4-chloroanilino)methylidene]-2H-chromene-2,4-dione
  • 3-[(Z)-(4-fluoroanilino)methylidene]-2H-chromene-2,4-dione
  • 3-[(Z)-(4-methoxyanilino)methylidene]-2H-chromene-2,4-dione

Uniqueness

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable subject for research and development.

Properties

IUPAC Name

3-[(4-bromophenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAPZBNQGGGQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.